2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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Description
This compound is a chemical substance with the International Chemical Identifier (InChI) of InChI=1S/C19H22ClN5O/c20-16-5-3-6-17 (15-16)23-13-11-22 (12-14-23)8-4-10-25-19 (26)24-9-2-1-7-18 (24)21-25/h1-3,5-7,9,15H,4,8,10-14H2
. It has a molecular weight of 372.9 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a piperazine ring attached to a 3-chlorophenyl group and a 2,3-dihydro-1,4-benzodioxin-6-yl group . The exact structure can be represented by the canonical SMILES string C1CN (CCN1CCC [N+]2=C3C=CC=CN3C (=O)N2)C4=CC (=CC=C4)Cl
.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 372.9 g/mol , a topological polar surface area of 41.8 Ų , and a formal charge of 1 . The compound also has a complexity of 623 .
Scientific Research Applications
Molecular Design and ACAT Inhibition
A study by Shibuya et al. (2018) discusses the discovery of a potent inhibitor for human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1), indicating the role of similar compounds in therapeutic applications for diseases involving ACAT-1 overexpression. This highlights the importance of structural modifications in enhancing the aqueous solubility and oral absorption of such compounds, potentially offering insights into the development of new drugs (Shibuya et al., 2018).
Antimicrobial and Anticancer Properties
Mehta et al. (2019) synthesized derivatives of a similar compound and evaluated their antimicrobial and anticancer activities. The study found significant antimicrobial activity and some level of anticancer activity, demonstrating the potential of these compounds in developing new treatments (Mehta et al., 2019).
Antibacterial, Antifungal, and Anthelmintic Screening
Khan et al. (2019) synthesized derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide and screened them for antibacterial, antifungal, and anthelmintic activity. The study highlights the utility of such compounds in developing agents with potential biological activities (Khan et al., 2019).
CNS Agent Development
Verma et al. (2017) explored the synthesis of new compounds with potential as central nervous system (CNS) agents. Their work underscores the importance of chemical modifications in enhancing the pharmacological profile of compounds for CNS applications (Verma et al., 2017).
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c21-15-2-1-3-17(12-15)24-8-6-23(7-9-24)14-20(25)22-16-4-5-18-19(13-16)27-11-10-26-18/h1-5,12-13H,6-11,14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVPRGAMWARQBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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